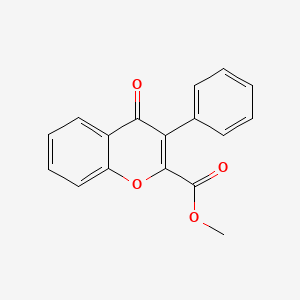

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

Übersicht

Beschreibung

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- Its anticholinergic-parasympatholytic action suggests that it may interact with muscarinic receptors, affecting smooth muscle tone in various tissues.

Target of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound also interacts with proteins involved in oxidative stress responses, enhancing the antioxidant defense mechanisms of cells. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. Additionally, it affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of certain enzymes, inhibiting their activity. This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, this compound activates transcription factors that promote the expression of antioxidant genes, thereby enhancing the cellular antioxidant defense system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained anti-inflammatory and antioxidant effects. Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites are then excreted through the urine and feces. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications. In the mitochondria, the compound enhances the activity of antioxidant enzymes, while in the nucleus, it modulates gene expression by interacting with transcription factors .

Biologische Aktivität

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structure and Properties

This compound features a chromene scaffold that is known for its versatility in medicinal chemistry. The structure is characterized by a phenyl group at the 3-position and a carboxylate ester at the 2-position, which may influence its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that compounds with similar structures can selectively induce apoptosis in cancer cells while sparing normal cells.

Case Studies on Anticancer Activity

- Multi-drug Resistance : A study demonstrated that certain 4H-chromene derivatives effectively target multi-drug resistant cancer cell lines. For instance, compounds like CXL017 showed significant cytotoxicity against HL60/MX2 cells, suggesting that structural modifications enhance their selectivity and potency against resistant strains .

- Mechanism of Action : The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Chromenes have been shown to interact with tubulin, disrupting microtubule dynamics crucial for cell division .

- Comparative Efficacy : In comparative studies, this compound exhibited superior efficacy against various cancer cell lines compared to standard chemotherapeutic agents like Cisplatin, highlighting its potential as a novel therapeutic agent .

Enzyme Inhibition

Beyond anticancer activity, this compound has been investigated for its inhibitory effects on various enzymes.

Key Enzyme Targets

- Monoamine Oxidase (MAO) : Several derivatives of chromenes have shown selective inhibition of MAO-B, an enzyme associated with neurodegenerative diseases. For instance, compounds with specific substitutions at the chromene ring demonstrated enhanced MAO-B inhibition with IC50 values in the low micromolar range .

- Cholinesterases : The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been documented. Such activity suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the chromene ring can significantly alter its potency and selectivity.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Carboxylate group | Enhances solubility and bioavailability |

| 3 | Phenyl group | Increases binding affinity to target enzymes |

| 6 | Methoxy group | Improves MAO-B inhibition and enhances neuroprotective effects |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy in animal models to understand the compound's pharmacodynamics.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to enhance anticancer efficacy while minimizing resistance.

- Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

Building Block for Synthesis

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex molecules. This compound can undergo various reactions, including oxidation and reduction, to yield different derivatives useful in further chemical applications.

Reactions Involving Methyl 4-Oxo-Chromene

The compound can participate in several chemical transformations:

- Oxidation : The chromene moiety can be oxidized to form quinone derivatives.

- Reduction : The isoxazole ring can be reduced to form isoxazoline derivatives.

- Substitution Reactions : Fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds within the chromene class, including this compound, exhibit significant biological activity. Studies have shown potential antimicrobial and anticancer properties, making them candidates for therapeutic development. For instance, 2H/4H-chromenes have demonstrated efficacy against various cancer cell lines, suggesting a promising avenue for drug discovery .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves the inhibition of enzymes related to oxidative stress or inflammation pathways. Further research is needed to elucidate specific molecular targets and pathways.

Pharmaceutical Applications

Therapeutic Potential

this compound has been explored for its therapeutic effects, particularly in conditions associated with oxidative stress and inflammation. It may serve as a precursor for developing new pharmaceuticals aimed at treating diseases such as cancer or infections .

Material Science

Development of New Materials

In material science, this compound is utilized in the synthesis of materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced performance characteristics.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecule synthesis; participates in oxidation/reduction reactions. |

| Biological Research | Exhibits antimicrobial and anticancer properties; potential therapeutic applications. |

| Pharmaceutical Development | Explored for therapeutic effects related to oxidative stress and inflammation. |

| Material Science | Used in developing materials with specific electronic or optical properties. |

Case Studies

-

Anticancer Activity Study

A study published in Pharmaceutical Research highlighted the anticancer properties of chromene derivatives, including methyl 4-oxo compounds. The research demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents . -

Synthesis of Novel Derivatives

Researchers have developed new synthetic routes for creating derivatives of this compound using environmentally friendly methods such as one-pot reactions with green catalysts. These methods not only enhance yield but also reduce environmental impact . -

Material Development Research

A study focused on the incorporation of methyl 4-oxo-chromenes into polymer matrices demonstrated improved mechanical and thermal properties, indicating their utility in advanced material applications.

Eigenschaften

IUPAC Name |

methyl 4-oxo-3-phenylchromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMZXJKKCNQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855911 | |

| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51081-70-0 | |

| Record name | Methyl 4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.